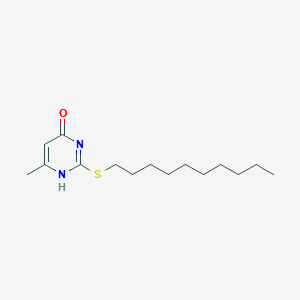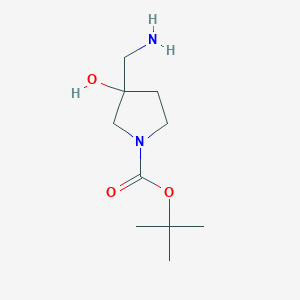![molecular formula C8H8N4O7 B182896 2-[(2,4,6-Trinitrophenyl)amino]ethanol CAS No. 7539-29-9](/img/structure/B182896.png)
2-[(2,4,6-Trinitrophenyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4,6-Trinitrophenyl)amino]ethanol, commonly known as TNPE, is a chemical compound that has been synthesized and studied extensively in the field of chemistry and biochemistry. TNPE is a nitrophenyl derivative of ethanolamine, which is a primary amine commonly found in biological systems. This molecule has been used in various scientific research applications due to its unique chemical properties and potential for use as a tool in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of TNPE is not fully understood, but it is believed to act as a substrate for enzymes that catalyze the oxidation of primary amines. This leads to the formation of a colored product that can be measured spectrophotometrically. TNPE has also been shown to interact with proteins and other biomolecules, leading to changes in their conformation and function.
Effets Biochimiques Et Physiologiques
TNPE has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to alter the function of proteins. It has also been shown to have antioxidant properties and to protect against oxidative stress. TNPE has been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TNPE in lab experiments is its high sensitivity and specificity for the detection of primary amines. It is also relatively easy to synthesize and can be used in a variety of assays and experiments. However, TNPE is not suitable for use in all types of experiments, and its use may be limited by factors such as cost and availability.
Orientations Futures
There are a number of potential future directions for research on TNPE. One area of interest is the development of new biosensors and other analytical tools based on TNPE. Another area of interest is the use of TNPE in the study of enzyme kinetics and other biochemical processes. Additionally, TNPE may have potential applications in the development of new drugs and therapies for a variety of diseases. Further research is needed to fully understand the potential of this molecule and to explore its many possible applications in the field of biochemistry and beyond.
Méthodes De Synthèse
TNPE can be synthesized through a multistep process that involves the reaction of 2,4,6-trinitrophenol with ethanolamine. The first step involves the conversion of 2,4,6-trinitrophenol to its corresponding chloride derivative, which is then reacted with ethanolamine to form TNPE.
Applications De Recherche Scientifique
TNPE has been used in various scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and receptor binding assays. It has been used as a tool for the detection and quantification of primary amines, and as a substrate for the measurement of amine oxidase activity. TNPE has also been used in the development of biosensors for the detection of neurotransmitters and other biologically relevant molecules.
Propriétés
Numéro CAS |
7539-29-9 |
|---|---|
Nom du produit |
2-[(2,4,6-Trinitrophenyl)amino]ethanol |
Formule moléculaire |
C8H8N4O7 |
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
2-(2,4,6-trinitroanilino)ethanol |
InChI |
InChI=1S/C8H8N4O7/c13-2-1-9-8-6(11(16)17)3-5(10(14)15)4-7(8)12(18)19/h3-4,9,13H,1-2H2 |
Clé InChI |
QFOQUAFTNLVDHO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
7539-29-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)









![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)
